An In-depth Technical Guide to the Mechanism of Action of ER-000444793
An In-depth Technical Guide to the Mechanism of Action of ER-000444793
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-000444793 is a novel small molecule inhibitor of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death pathways. This document provides a comprehensive overview of the mechanism of action of ER-000444793, detailing its direct effects on mitochondrial function and its distinction from traditional mPTP inhibitors. Quantitative data from key experiments are presented, along with detailed methodologies for the assays used to characterize this compound. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.
Introduction: The Mitochondrial Permeability Transition Pore as a Therapeutic Target
The mitochondrial permeability transition pore (mPTP) is a multiprotein complex that forms in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of calcium and oxidative stress.[1][2] Persistent opening of the mPTP disrupts the mitochondrial membrane potential, leading to ATP depletion, the release of pro-apoptotic factors, and ultimately, cell death.[1][3] Consequently, the mPTP has emerged as a promising therapeutic target for a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and some cancers.[1][3]
A key regulator of the mPTP is Cyclophilin D (CypD), a mitochondrial matrix protein.[1][4] Many known mPTP inhibitors, such as Cyclosporin A (CsA), exert their effects by binding to and inhibiting CypD.[5] However, these inhibitors often suffer from off-target effects and immunosuppressive activity.[3] ER-000444793 has been identified as a potent mPTP inhibitor that operates through a mechanism independent of CypD, offering a potentially more selective therapeutic approach.[6][7]
Core Mechanism of Action of ER-000444793
The primary mechanism of action of ER-000444793 is the direct inhibition of the mitochondrial permeability transition pore opening.[6][8] This activity is independent of Cyclophilin D (CypD), a significant departure from the mechanism of many established mPTP inhibitors.[6][7]
ER-000444793 potently and dose-dependently inhibits calcium-induced mitochondrial permeability transition.[6] This was demonstrated through a series of in vitro assays utilizing cryopreserved mitochondria, which confirmed its ability to prevent mitochondrial swelling, maintain mitochondrial membrane potential, and increase calcium retention capacity in the presence of a calcium challenge.[7]
The independence of its mechanism from CypD was established by showing that ER-000444793 does not inhibit the enzymatic activity of CypD, nor does it displace Cyclosporin A (CsA) from the CypD protein, even at high concentrations.[6][7] This suggests that ER-000444793 interacts with other components of the mPTP complex or associated regulatory proteins.
Quantitative Data Summary
The following table summarizes the key quantitative data for ER-000444793 and comparator compounds from the primary literature.[6]
| Compound | Assay | Target | IC50 | Notes |
| ER-000444793 | mPTP Opening Inhibition | mPTP | 2.8 µM | |
| ER-000444793 | CsA/CypD HTRF Assay | CypD | > 50 µM | Indicates no significant binding to CypD. |
| Cyclosporin A (CsA) | CsA/CypD HTRF Assay | CypD | 23 nM | Positive control for CypD binding. |
| Sanglifehrin A (SfA) | CsA/CypD HTRF Assay | CypD | 5 nM | Positive control for CypD binding. |
Experimental Protocols
The characterization of ER-000444793's mechanism of action relied on a series of key in vitro experiments. The methodologies for these are detailed below.
High-Throughput Screen for mPTP Inhibitors
A high-throughput screen (HTS) was employed to identify novel inhibitors of the mPTP using cryopreserved mitochondria.[7]
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Mitochondrial Preparation: Mitochondria were isolated from rat liver and cryopreserved with trehalose to maintain their functional integrity.[7]
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Assay Principle: The assay measured calcium-induced mitochondrial swelling, which is a hallmark of mPTP opening. Swelling leads to a decrease in absorbance at 540 nm.[7]
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Protocol:
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Cryopreserved rat liver mitochondria (2 mg protein/mL) were energized with succinate (10 mM) and rotenone (1 µM).[7]
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Compounds from a 50,000-compound library were added to the mitochondria.
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A bolus of CaCl2 (150 µM) was added to induce mPTP opening.[7]
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Absorbance at 540 nm was measured after a 20-minute incubation period.[7]
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Compounds that inhibited the decrease in absorbance by more than 20% were identified as "hits".[7] ER-000444793 was identified from this screen.[7]
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Calcium Retention Capacity (CRC) Assay
This assay directly measures the ability of mitochondria to sequester calcium before the mPTP opens.
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Assay Principle: The assay uses a fluorescent calcium indicator (Fluo-4FF) to measure the concentration of extramitochondrial calcium. As mitochondria take up calcium, the fluorescence decreases. When the mPTP opens, the sequestered calcium is released, causing a sharp increase in fluorescence.
-
Protocol:
-
Rat liver mitochondria (1 mg protein/mL) were incubated with the calcium-sensitive dye Fluo-4FF (0.35 µM) in the presence of succinate (10 mM) and rotenone (1 µM).[7]
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ER-000444793 or a vehicle control (DMSO) was added to the mitochondrial suspension.
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Sequential pulses of CaCl2 (10 µM) were added.[7]
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The extramitochondrial fluorescence was measured over time.[7]
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The total amount of calcium taken up before pore opening is the calcium retention capacity.
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Mitochondrial Membrane Potential Assay
This assay assesses the effect of ER-000444793 on the mitochondrial membrane potential (ΔΨm) in the presence of a calcium challenge.
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Assay Principle: The fluorescent dye TMRM (Tetramethylrhodamine, methyl ester) accumulates in energized mitochondria in a manner dependent on the membrane potential. A decrease in fluorescence indicates mitochondrial depolarization, which occurs upon mPTP opening.
-
Protocol:
-
Hela S3 mitochondria (0.25 mg protein/mL) were incubated with TMRM (5 µM) in the presence of succinate (10 mM) and rotenone (1 µM).[7]
-
ER-000444793 or a vehicle control (DMSO) was added in a 2-fold dilution series and incubated for 10 minutes.[7]
-
A bolus of CaCl2 (150 µM) was added to induce mPTP opening.[7]
-
TMRM fluorescence was measured after a 20-minute incubation.[7]
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Cyclophilin D Binding Assay (HTRF)
A homogenous time-resolved fluorescence (HTRF) assay was used to determine if ER-000444793 directly binds to CypD.
-
Assay Principle: This is a competitive binding assay. Recombinant human CypD (rhCypD) is incubated with a fluorescently labeled Cyclosporin A (CsA) probe. Compounds that bind to CypD will displace the labeled CsA, leading to a decrease in the HTRF signal.
-
Protocol:
-
Recombinant human CypD was incubated with a fluorescently labeled CsA probe.
-
ER-000444793, unlabeled CsA (positive control), or Sanglifehrin A (SfA, positive control) was added in a dose-response manner.
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The HTRF signal was measured.
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A decrease in the HTRF signal indicates displacement of the labeled CsA from CypD. ER-000444793 had no effect on the HTRF signal up to a concentration of 50 µM, indicating a lack of binding to CypD.[6]
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Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of mPTP Opening and Inhibition
Caption: Signaling pathway of mPTP-mediated cell death and points of inhibition.
Experimental Workflow for Characterizing ER-000444793
Caption: Workflow for the identification and characterization of ER-000444793.
Conclusion
ER-000444793 is a potent inhibitor of the mitochondrial permeability transition pore that acts through a novel, Cyclophilin D-independent mechanism. Its ability to directly inhibit mPTP opening without interacting with CypD distinguishes it from classical inhibitors like Cyclosporin A. The experimental evidence, derived from a suite of robust mitochondrial assays, confirms its on-target activity and provides a clear pharmacological profile. As a selective, non-immunosuppressive modulator of the mPTP, ER-000444793 represents a valuable research tool and a promising lead compound for the development of therapeutics targeting mPTP-mediated cell death in a variety of diseases.
References
- 1. Mitochondrial permeability transition pore is a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and pharmacology of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of the Mitochondrial Permeability Transition Pore Protects against Neurodegeneration in Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of cyclophilin D at serine 191 regulates mitochondrial permeability transition pore opening and cell death after ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
